4-[(Cyclohexylmethyl)amino]-3-methylphenol
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Overview
Description
4-[(Cyclohexylmethyl)amino]-3-methylphenol is an organic compound with the molecular formula C14H21NO. It is characterized by a phenol group substituted with a cyclohexylmethylamino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylmethyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexylmethyl)amino]-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(Cyclohexylmethyl)amino]-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexylmethyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylmethylamino group can enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activity and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[(Cyclohexylmethyl)amino]-3-methylphenol
- **this compound derivatives
- **Cyclohexylmethyl-substituted phenols
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
887587-61-3 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(cyclohexylmethylamino)-3-methylphenol |
InChI |
InChI=1S/C14H21NO/c1-11-9-13(16)7-8-14(11)15-10-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
InChI Key |
TVPISORNNPXVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NCC2CCCCC2 |
Origin of Product |
United States |
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